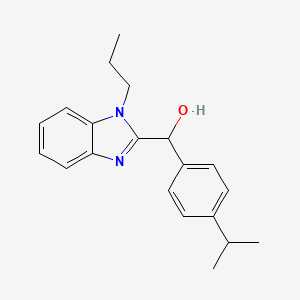
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, also known as IPPB, is a chemical compound that has gained significant attention in scientific research. IPPB is a benzimidazole derivative that has been synthesized for its potential use as a therapeutic agent due to its unique pharmacological properties.
作用機序
The mechanism of action of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been found to have various biochemical and physiological effects. In preclinical studies, (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been found to have antioxidant and antiapoptotic effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol.
将来の方向性
There are several future directions for research on (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the identification of the specific enzymes and signaling pathways targeted by (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, which may lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative that has shown promising results in preclinical studies for its potential use in treating various diseases. Its unique pharmacological properties make it a promising candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol have been discussed in this paper.
合成法
The synthesis of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves the condensation of 4-isopropylphenyl acetic acid with 1-propyl-1H-benzimidazole-2-carboxaldehyde in the presence of a reducing agent. The final product is obtained by crystallization and purification. The synthesis of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been optimized to achieve high yields and purity.
科学的研究の応用
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been found to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(4-propan-2-ylphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-4-13-22-18-8-6-5-7-17(18)21-20(22)19(23)16-11-9-15(10-12-16)14(2)3/h5-12,14,19,23H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSZICEIDZNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(propan-2-yl)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5111284.png)
![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)
![ethyl 4-amino-2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5111293.png)
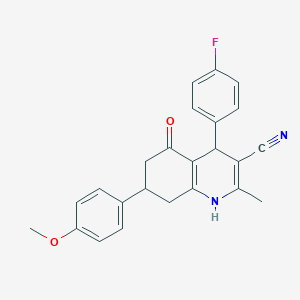
![N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5111319.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111324.png)
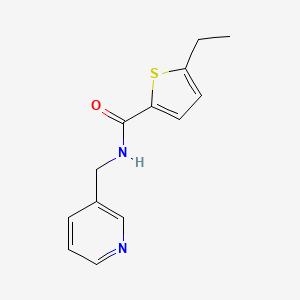
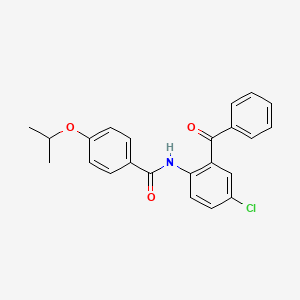
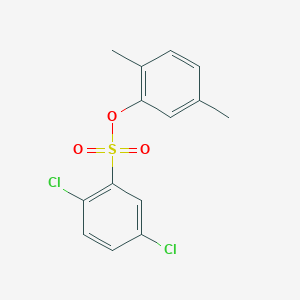
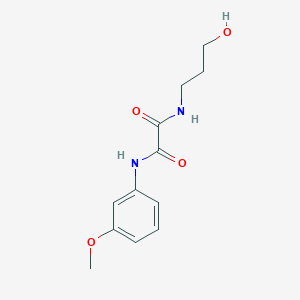
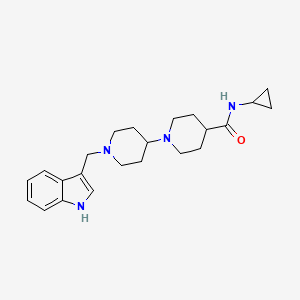
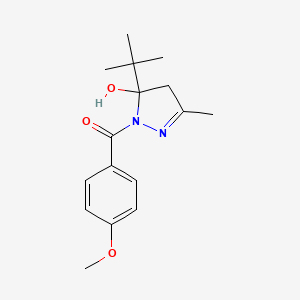
![dimethyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}terephthalate](/img/structure/B5111385.png)
![2,4-dichloro-N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]benzamide](/img/structure/B5111398.png)